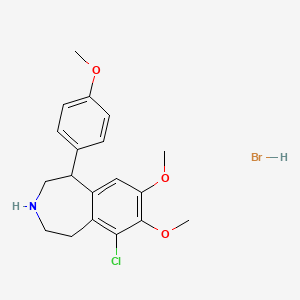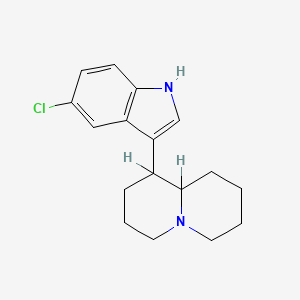
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide is a synthetic organic compound It is characterized by its complex structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a propan-1-aminium bromide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide typically involves multiple steps. One common method includes the alkylation of 2-methoxy-5-methylphenyl with a suitable alkylating agent, followed by the introduction of the phenyl group through a Friedel-Crafts acylation reaction. The final step involves the quaternization of the amine group with bromine to form the aminium bromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of silver nitrate (AgNO₃) or sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of corresponding halide salts.
Applications De Recherche Scientifique
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium chloride
- 3-(2-Methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium iodide
- 3-(2-Ethoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium fluoride
Uniqueness
3-(2-Methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-aminium bromide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research applications.
Propriétés
Numéro CAS |
857288-56-3 |
|---|---|
Formule moléculaire |
C23H34BrNO |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
[3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]-di(propan-2-yl)azanium;bromide |
InChI |
InChI=1S/C23H33NO.BrH/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;/h7-13,16-18,21H,14-15H2,1-6H3;1H |
Clé InChI |
QDQUJHUKAQWAQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C(CC[NH+](C(C)C)C(C)C)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


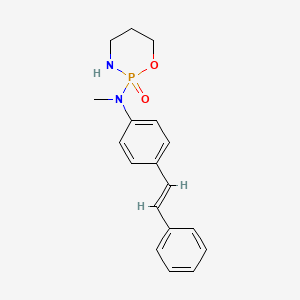
![N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12698674.png)


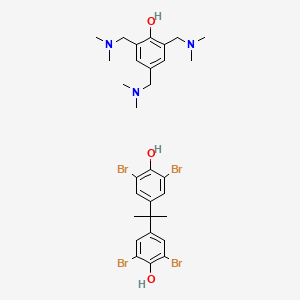
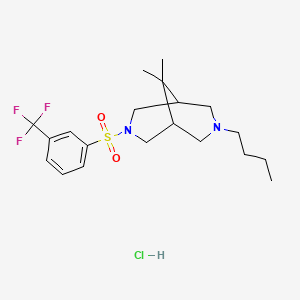
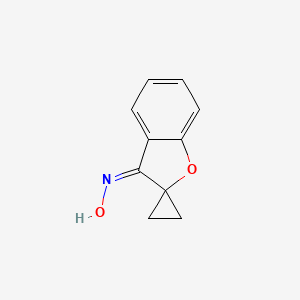
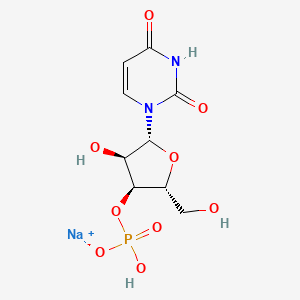
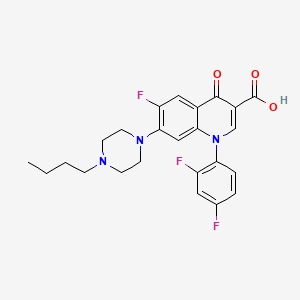
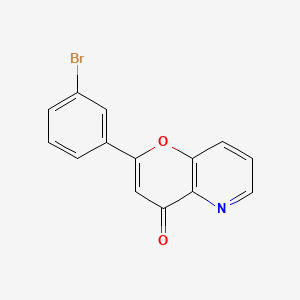
![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxotetradecyl)amino]propyl]ammonium chloride](/img/structure/B12698728.png)
